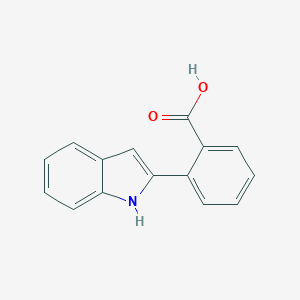

2-(1H-indol-2-yl)benzoic acid

Description

Significance of Indole (B1671886) and Benzoic Acid Scaffolds in Chemical Biology

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery. sci-hub.redresearchgate.net It is a planar, aromatic molecule that can easily participate in electrophilic substitution reactions. sci-hub.redresearchgate.net This structural motif is found in a vast array of biologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and numerous natural alkaloids and synthetic pharmaceuticals with anticancer, anti-inflammatory, and antiviral properties. sci-hub.redderpharmachemica.comijptjournal.com The versatility of the indole ring allows it to interact with various biological targets, making it a frequent starting point for the development of new therapeutic agents. ijpsr.comijptjournal.com

Similarly, the benzoic acid scaffold is a fundamental building block in medicinal chemistry. preprints.org Its derivatives are found in nature in compounds like gallic acid and vanillin. preprints.org The carboxylic acid group imparts acidic properties and can act as a hydrogen bond donor and acceptor, facilitating interactions with biological receptors. sci-hub.red This moiety is integral to the structure of many synthetic drugs, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin (B1671933) and Etodolac. derpharmachemica.compreprints.org The use of benzoic acid and its derivatives is widespread in the synthesis of bioactive molecules targeting a range of diseases, including cancer. preprints.org

Rationale for Academic Investigation of 2-(1H-indol-2-yl)benzoic Acid

The rationale for investigating this compound stems from the proven biological importance of its parent scaffolds and related structures. Molecules that feature both indole and anthranilic acid (2-aminobenzoic acid) fragments are found in nature, such as the alkaloids cephalandole C and secofascaplysins. rsc.org Furthermore, derivatives of 2-(indol-2-carboxamido)benzoic acid, which are structurally similar, have demonstrated antibacterial activities. rsc.org

Specific academic inquiry into this compound has explored its potential as a biologically active agent through synthesis and computational analysis. asianpubs.org In one study, the compound was synthesized and evaluated via molecular docking to predict its binding affinity with specific protein targets (3JUS and 3UPI). asianpubs.org The results of these docking studies suggested potent interactions, highlighting the compound's potential for therapeutic applications. asianpubs.org

| Protein Target | Best Ligand Pose Energy (kcal/mol) | Docking Run Time (s) |

|---|---|---|

| 3JUS | -10.8163 | 9 |

| 3UPI | -9.17851 | 10 |

The favorable docking energies indicate a strong binding potential, which encourages further investigation into the compound's biological effects. asianpubs.org The research suggests that this compound is a potent compound that may exhibit diverse biological and therapeutic activities. asianpubs.org

Historical Context of Related Indole-Carboxylic Acid Research

Research into indole-carboxylic acids has a long history, driven by their prevalence in nature and their synthetic utility. One of the most classic and reliable methods for creating substituted indoles is the Fischer indole synthesis, developed in 1883 by Emil Fischer. wikipedia.org This reaction has been historically used to generate indoles substituted at the 2- and/or 3-positions and can be employed to produce indole-2-carboxylic acid from the reaction of phenylhydrazine (B124118) with pyruvic acid, followed by decarboxylation. wikipedia.org

In more recent decades, synthetic methodologies have expanded significantly. The synthesis of indole-N-carboxylic acids, for instance, can be achieved through the metallation of indole followed by carboxylation with carbon dioxide. researchgate.net These indole-N-carboxylic acid derivatives have proven to be versatile intermediates in organic synthesis, particularly in multicomponent reactions and for directing C-H functionalization of the indole skeleton. researchgate.netwiley.com

The synthesis of 2-(indol-2-carboxamido)benzoic acids, close structural relatives of the title compound, has been achieved via methods like the N-acylation of anthranilic acids with 1H-indole-2-carboxylic acid derivatives or through Fischer indolisation of N-(α-ketoacyl)anthranilic acids. rsc.org These synthetic advancements reflect an ongoing interest in creating and evaluating novel molecules that combine the indole and carboxylic acid motifs for potential applications in medicinal chemistry and materials science. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25g/mol |

IUPAC Name |

2-(1H-indol-2-yl)benzoic acid |

InChI |

InChI=1S/C15H11NO2/c17-15(18)12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,(H,17,18) |

InChI Key |

LCESEHLZWDWPKJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3C(=O)O |

solubility |

29.9 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Indol 2 Yl Benzoic Acid and Its Analogs

Established Synthesis Routes

Fischer Indolization Approaches to 2-(Indol-2-carboxamido)benzoic Acid Derivatives

The Fischer indole (B1671886) synthesis remains a cornerstone for the construction of the indole nucleus. rsc.org A notable application of this method is in the synthesis of 2-(indol-2-carboxamido)benzoic acids. This approach involves the reaction of N-(α-ketoacyl)anthranilic acids with phenylhydrazinium chloride in boiling acetic acid. rsc.orgnih.gov This reaction can produce 2-(indol-2-carboxamido)benzoic acids in good to excellent yields. rsc.orgnih.gov

A key feature of this method is the potential formation of 2-indolyl-3,1-benzoxazin-4-ones as by-products. However, the formation of these by-products can be suppressed by a hydrolytic workup. rsc.orgnih.gov Conversely, by adjusting the reaction conditions, such as increasing the temperature and/or reaction time, 2-indolyl-3,1-benzoxazin-4-ones can be obtained as the exclusive products. rsc.orgnih.gov The starting N-(α-ketoacyl)anthranilic acids are themselves accessible through a consecutive oxidation protocol from 4-hydroxyquinolin-2-one. rsc.org

A stepwise protocol for this synthesis has also been examined. This involves the initial preparation of phenylhydrazones by the condensation of N-(α-ketoacyl)anthranilic acids with phenylhydrazine (B124118). While the phenylhydrazones can be formed in high yields (78–88%), the subsequent thermal rearrangement to the desired 2-(indol-2-carboxamido)benzoic acids often results in lower yields (17–33%). rsc.org

Table 1: Two-Step Fischer Indolization Yields

| Step | Product | Yield Range |

|---|---|---|

| 1 | Phenylhydrazones | 78-88% |

| 2 | 2-(Indol-2-carboxamido)benzoic acids | 17-33% |

Data sourced from a 2014 study on Fischer indolization. rsc.org

Palladium-Catalyzed C-H Activation for Indole Acetic Acid Derivatives

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of functionalized indole derivatives. This methodology allows for the direct formation of carbon-carbon bonds, often with high regioselectivity. beilstein-journals.orgunimi.it In the context of indole-benzoic acid analogs, palladium catalysis can be employed for the synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl (B1604629) alcohols in water. mdpi.com This domino protocol involves the C3-H bond activation and benzylation of the indole ring. mdpi.com

Mechanistic studies suggest that an (η3-benzyl)palladium(II) complex, generated from a palladium(0) species and benzyl alcohol, is responsible for activating the C3-H bond of the indole. mdpi.com The presence of a 2-carboxylic acid group on the indole ring can act as a directing group, facilitating the C3-H palladation and leading to the desired product. mdpi.com Water plays a crucial role in this catalytic system, aiding in the activation of the sp3 C-O bond and stabilizing the active Pd(II) species. mdpi.com

The regioselectivity of palladium-catalyzed C-H functionalization of indoles can be influenced by the choice of directing groups and reaction conditions. For instance, an N-(2-pyridyl)sulfonyl group can direct alkenylation to the C-2 position of the indole. beilstein-journals.orgunimi.it

Coupling Reactions in Indole-Benzoic Acid Architectures

Cross-coupling reactions, particularly those catalyzed by palladium, are versatile methods for constructing the carbon-carbon bond linking the indole and benzoic acid moieties. vulcanchem.com The Suzuki-Miyaura coupling is a prominent example, where a 5-boronic acid or 5-boronate ester derivative of indole can be coupled with a 3-bromobenzoic acid or a similar electrophilic partner. vulcanchem.com This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. vulcanchem.com

Other palladium-catalyzed coupling reactions have also been developed. For instance, a one-pot synthesis of N-arylated indoles can be achieved through a sequence involving the reaction of alkynes with ammonia (B1221849) to form an indole intermediate, followed by N-arylation using the same catalytic system. mdpi.com Furthermore, palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides provides access to β-carbolinones and pyrazino[1,2-a]indoles. beilstein-journals.org

Green Chemistry Approaches in Indole-Benzoic Acid Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of indole-benzoic acid derivatives, focusing on the use of safer solvents, alternative energy sources, and recyclable catalysts.

Application of Ionic Liquids and Aqueous Media

Ionic liquids (ILs) have gained attention as green solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. nih.govresearchgate.netchemijournal.com They can serve as both the solvent and catalyst in various organic reactions. chemijournal.com For example, the Friedel-Crafts acylation of unprotected indoles can be efficiently carried out using metal triflates, such as yttrium triflate, in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4). mdpi.com This system allows for high regioselectivity and catalyst reuse. mdpi.com

The synthesis of bis(indolyl)methanes, which are structurally related to indole-benzoic acid derivatives, has been successfully demonstrated in ionic liquids. nih.gov Reactions of indoles with aldehydes in [bmim]BF4 or [bmim]PF6 can proceed under mild conditions to afford the desired products in excellent yields. nih.gov

Water is another green solvent that has been effectively used in the synthesis of indole derivatives. The synthesis of bis(indolyl)methanes from indoles and aldehydes can be catalyzed by various reagents in aqueous media, including acetic acid, alum, and benzoic acid. scirp.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various indole derivatives. reading.ac.ukreading.ac.ukorientjchem.orgresearchgate.net

An efficient and rapid synthesis of 1-acetyl-1H-indol-3-yl acetates has been achieved through the microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. reading.ac.ukreading.ac.uk This reaction, conducted in the presence of acetic anhydride (B1165640) and triethylamine (B128534), can be completed in as little as one minute. reading.ac.ukreading.ac.uk

Microwave irradiation has also been employed in the synthesis of Schiff bases from indole-2-carboxylic acid and benzene (B151609) sulfonyl hydrazide, as well as in the preparation of various other indole derivatives, demonstrating the broad applicability of this green chemistry tool. orientjchem.orgresearchgate.net The combination of microwave heating with green solvents like ionic liquids can further enhance the efficiency and environmental friendliness of these synthetic protocols. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives

| Method | Yield Range |

|---|---|

| Conventional | 64-94% |

| Microwave-Assisted | 72-96% |

Data from a 2022 study highlights the improved yields with microwave irradiation. nih.gov

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation as an alternative energy source offers a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique, known as sonochemistry, promotes the formation, growth, and collapse of cavitation bubbles in the reaction medium, generating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates. nih.gov

In the context of heterocyclic synthesis, ultrasound has proven effective for various transformations. For instance, the synthesis of chalcone (B49325) analogues of pyrazolopyridines was achieved in high yields (50–98%) within short reaction times (5–20 minutes) using ultrasound-assisted Claisen-Schmidt condensation. nih.gov Similarly, multicomponent reactions to form 2-aryl-3-(piperonylmethyl)-1,3-thiazolidin-4-ones and 2-aryl-3-(2-morpholinoethyl)-1,3-thiazinan-4-ones saw reaction times dramatically reduced from hours to minutes under ultrasonic irradiation. nih.gov An eco-friendly biocatalyst derived from chitosan (B1678972) has been successfully employed in the ultrasound-assisted synthesis of novel thiazole (B1198619) derivatives. acs.org

For indole-related structures, a one-pot green protocol for synthesizing functionalized 2-oxo-benzo uni-muenchen.devulcanchem.comoxazines has been developed using ultrasound irradiation in water, furnishing the target molecules in excellent yields of up to 98% without the need for traditional chromatographic purification. researchgate.net This method was also applied to the synthesis of the anticancer indole alkaloid, Cephalandole A. researchgate.net These examples underscore the potential of ultrasound-assisted methods to provide rapid and efficient access to complex heterocyclic systems, including analogs of 2-(1H-indol-2-yl)benzoic acid, under environmentally benign conditions. researchgate.netarkat-usa.org

Nanocatalysis and Green Catalysts

The shift towards sustainable chemical synthesis has propelled the development of nanocatalysis and other green catalytic systems. These catalysts are characterized by high efficiency, selectivity, and reusability, minimizing waste and energy consumption. beilstein-journals.orgmdpi.com

Nanocatalysts, owing to their high surface-area-to-volume ratio, exhibit exceptional catalytic activity. mdpi.com A ceria/vinylpyridine nanocomposite, for example, was used to catalyze the reaction between indole and benzaldehyde, yielding the bis(indolyl)methane product in 98% yield in methanol (B129727). beilstein-journals.org The nanocatalyst was easily recovered by filtration and reused for multiple cycles without a significant loss of activity. beilstein-journals.org Similarly, phytosynthesized nanoparticles, created using plant extracts as reducing and capping agents, represent a greener approach to catalyst preparation. mdpi.com Copper oxide (CuO) and zinc oxide (ZnO) nanoparticles have demonstrated good catalytic activity, while palladium on titanium dioxide (Pd/TiO₂) nanoparticles have been used for ligand-free Suzuki–Miyaura coupling reactions with yields up to 98%. mdpi.com

For indole functionalization, hydrothermally synthesized copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles have proven to be robust and active catalysts for the N-arylation of indole with aryl halides under ligand-free conditions. researchgate.net These magnetic nanoparticles can be easily recovered from the reaction mixture using an external magnet and have been reused for up to six cycles without a noticeable decrease in activity. researchgate.net

Table 1: Examples of Nanocatalysts in Indole-Related Syntheses

| Catalyst | Reaction Type | Key Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| Ceria/vinylpyridine nanocomposite | Bis(indolyl)methane (BIM) synthesis | Methanol, 1 hr | ~98% | Efficient for 3 cycles | beilstein-journals.org |

| CuFe₂O₄ Magnetic Nanoparticles | N-arylation of indole | Ligand-free, 110 °C | Good to Excellent | Reusable for 6 cycles | researchgate.net |

| Phytosynthesized Pd/TiO₂ NPs | Suzuki–Miyaura coupling | Ligand-free | Up to 98% | Reusable for 4 cycles | mdpi.com |

| Phytosynthesized CuO and ZnO NPs | General Catalysis | Aqueous extract | 58-98% (Arylation) | Not specified | mdpi.com |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, production costs, and safety hazards. benthamdirect.comresearchgate.net Solvent-free, or solid-state, reactions often lead to improved outcomes, including higher yields, enhanced selectivity, and significantly shorter reaction times. benthamdirect.comacs.org

The synthesis of bis(indolyl)methanes from indoles and aldehydes has been successfully achieved under solvent-free conditions. beilstein-journals.org One approach utilized 30 mol % of a nanocatalyst at room temperature, affording excellent yields (84–95%) over 24 hours. beilstein-journals.org Another highly efficient method employed 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as an inexpensive homogeneous catalyst at 50 °C, producing the desired product in 90% yield in just 50 minutes. beilstein-journals.org The superiority of solvent-free conditions was also demonstrated in the base-catalyzed autocondensation to form epoxydibenzo[b,f] uni-muenchen.denih.govdiazocines, where eliminating the solvent resulted in higher conversion and a 95% yield on a multigram scale. acs.org

These reactions can also be combined with other green techniques. For instance, an ultrasound-assisted, solvent-free, indium-promoted reaction between arylstannanes and acid chlorides provided a rapid and high-yielding route to alkyl aryl ketones. nih.gov The development of such protocols is crucial for creating sustainable synthetic pathways to complex molecules like this compound analogs. benthamdirect.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govdovepress.com They allow for the rapid generation of complex molecular libraries from simple precursors, making them a powerful tool in drug discovery and organic synthesis. dovepress.comresearchgate.net

Ugi Multicomponent Reactions for Indole Core Assembly

The isocyanide-based Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. mdpi.com This reaction is exceptionally versatile for building heterocyclic scaffolds. researchgate.net

Several strategies have leveraged the Ugi reaction for the synthesis of functionalized indoles. In one approach, a five-component reaction was devised using indoles, carbon dioxide, amines, aldehydes, and isocyanides to prepare indole carboxamide amino amides. mdpi.com This method cleverly incorporates CO₂ to form an in-situ indole-N-carboxylic acid, which then acts as the acid component in the Ugi reaction. mdpi.com

Post-MCR modifications are also common, where the initial Ugi adduct undergoes a subsequent cyclization. nih.govacs.org For example, a camphorsulfonic acid-mediated Ugi-4CR followed by a tandem cyclization was developed to synthesize functionalized indoles. acs.org The reaction of an amine, an aldehyde, an isocyanide, and propiolic acid derivatives, when performed in an aprotic solvent like chlorobenzene, leads to a 5-exo-trig cyclization to form the indole ring. acs.org Interestingly, switching to a protic solvent like methanol redirects the pathway to form 2-quinolone derivatives instead. acs.org Another strategy involves the Ugi reaction of indole-3-aldehydes, propargylamine, an acid, and an isocyanide, followed by a gold-catalyzed domino cyclization of the Ugi product to yield diversely substituted spiroindolines. nih.gov

Table 2: Ugi Reaction Strategies for Indole Scaffolds

| Strategy | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Five-Component Reaction | Indole, CO₂, Amine, Aldehyde, Isocyanide | In-situ formation of indole-N-carboxylic acid | Indole carboxamide amino amides | mdpi.com |

| Ugi-4CR + Tandem Cyclization | Amine, Aldehyde, Propiolic acid, Isocyanide | CSA, PhCl, 140 °C | Functionalized Indoles | acs.org |

| Post-Ugi Domino Cyclization | Indole-3-aldehyde, Propargylamine, Acid, Isocyanide | Au(PPh₃)SbF₆, Chloroform | Spiroindolines | nih.gov |

| Ugi-Azide Reaction | Indole, Isocyanide, Aldehyde, TMSN₃ | One-pot reaction followed by functionalization | Functionalized Xanthates | nih.gov |

Derivatization Strategies for Structural Modification

The biological activity of a core scaffold can be extensively tuned by introducing various functional groups. Derivatization of the indole nucleus is a key strategy for creating analogs with modified properties.

Functionalization of the Indole Moiety

The indole ring system offers multiple sites for functionalization, with the C3 position being the most nucleophilic and reactive towards electrophiles. rsc.org However, modern catalytic methods have enabled selective functionalization at other positions, including C2 and N1.

Transition-metal-catalyzed C–H activation has emerged as a powerful strategy for the direct and efficient modification of the indole core. acs.org For instance, rhodium(III) catalysts like [RhCp*Cl₂]₂ have been used to achieve chemo-divergent annulation between o-indolo anilines and diazo compounds, leading to indole-fused diazepines via a selective C2–H activation and amidation pathway. acs.org This same catalyst can mediate the reaction of indoles with internal alkynes to produce fused carbazoles through C2–H bond activation followed by intramolecular oxidative cyclization. acs.org

N-arylation represents another important modification, and as mentioned previously, catalysts like CuFe₂O₄ magnetic nanoparticles have been effectively used for this purpose. researchgate.net The classical Friedel-Crafts reaction at the C3 position remains a widely used method, employing various activated alkenes, carbonyl compounds, or imines as electrophiles to introduce a wide range of substituents. rsc.org Furthermore, intramolecular copper-mediated carbomagnesiation of ynamides provides a route to functionalized indoles. uni-muenchen.de These diverse functionalization techniques are essential for exploring the structure-activity relationships of pharmacophores based on the this compound scaffold.

Modifications of the Benzoic Acid Moiety

The carboxylic acid group of this compound and its analogs is a key functional handle that allows for a wide range of structural modifications. These modifications are primarily aimed at exploring structure-activity relationships (SAR) by altering the molecule's physicochemical properties, such as polarity, acidity, and ability to act as a hydrogen bond donor or acceptor. The most common transformations involve the conversion of the carboxylic acid into esters and amides, thereby creating libraries of compounds for biological screening.

Esterification Reactions

Esterification of the benzoic acid moiety is a fundamental modification. This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. smolecule.com An alternative method involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of various carboxylic acids, including benzoic acid derivatives, with alcohols under mild conditions. mdpi.com For instance, the esterification of benzoic acid with methanol, catalyzed by 7 mol% of NBS at 70 °C, demonstrates the feasibility of this approach. mdpi.com While this method has been applied to a range of aromatic acids, its direct application to this compound would need specific investigation. mdpi.com

Research into related structures, such as indole-3-acetic acid (heteroauxin), has shown that esterification can be achieved in high yields. For example, the reaction of heteroauxin with methanol using NBS as a catalyst at 70°C for 20 hours resulted in a 98% yield of methyl 2-(1H-indol-3-yl)acetate. mdpi.com

| Carboxylic Acid Substrate | Alcohol | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indole-3-acetic acid (Heteroauxin) | Methanol | N-bromosuccinimide (NBS) | 70 °C, 20 h | Methyl 2-(1H-indol-3-yl)acetate | 98 | mdpi.com |

| Benzoic acid | Methanol | N-bromosuccinimide (NBS) | 70 °C | Methyl benzoate (B1203000) | High Conversion | mdpi.com |

Amidation Reactions

The conversion of the carboxylic acid to an amide is another crucial modification, as the amide bond is a cornerstone of medicinal chemistry. acs.org This transformation is typically achieved through amide coupling reactions, which involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Various coupling reagents are employed for this purpose, including 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in combination with Hydroxybenzotriazole (HOBt). derpharmachemica.com For example, N-(2-(1H-indol-3-yl)ethyl)benzamide was synthesized from 2-(1H-indol-3-yl)ethanamine and benzoic acid using EDC.HCl, HOBt, and triethylamine in dimethylformamide (DMF) at room temperature. derpharmachemica.com This highlights a standard procedure for forming an amide bond that is applicable to analogs of the target compound. derpharmachemica.com

More recent developments have introduced novel reagents for direct amidation. The borate (B1201080) ester B(OCH2CF3)3 has been shown to be an effective reagent for the direct synthesis of amides from carboxylic acids and amines under operationally simple conditions. acs.orgacs.org This method is applicable to a wide range of substrates and avoids the need for traditional coupling agents. acs.org Another innovative method employs sulfuryl fluoride (B91410) (SO2F2) to mediate the coupling of carboxylic acids and amines at room temperature, offering a "clickable" approach to amidation. rsc.org

Microwave-assisted synthesis has also been utilized to prepare amino acid ester-substituted benzoic acid amides. openmedicinalchemistryjournal.com For example, (S)-Methyl 3-(1H-indol-3-yl)-2-[4-(pyridin-3-yl) benzamido]propanoate was synthesized from the corresponding benzoic acid and amino acid ester, demonstrating a route to more complex analogs. openmedicinalchemistryjournal.com

The Curtius rearrangement provides an alternative pathway to N-(indolyl)amides. This method involves the rearrangement of an indole carboxazide in the presence of a carboxylic acid to form the desired amide. rsc.org This has been successfully applied to produce both N-(indol-2-yl)amides and N-(indol-3-yl)amides from their respective carboxazides with various carboxylic acids. rsc.org

| Carboxylic Acid | Amine | Coupling Reagent/Method | Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic acid | 2-(1H-indol-3-yl)ethanamine | EDC.HCl, HOBt, Triethylamine | DMF, Room Temp, 16 h | N-(2-(1H-indol-3-yl)ethyl)benzamide | Not specified | derpharmachemica.com |

| 4-methoxy-3-propionamidobenzoic acid | 4-(1H-indol-2-yl)aniline | EDCI, DMAP | CH2Cl2, Room Temp, 8 h | N-(4-(1H-indol-2-yl)phenyl)-4-methoxy-3-propionamidobenzamide | 82 | nih.gov |

| Phenylacetic acid | Benzylamine | B(OCH2CF3)3 | MeCN, 80 °C, 5 h | N-Benzyl-2-phenylacetamide | >99 | acs.org |

| Various | Various | SO2F2, DIPEA | MeCN, Room Temp, 5 h | General amides | High | rsc.org |

| 4-(pyridin-3-yl)benzoic acid | (S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate | Microwave-assisted coupling | Not specified | (S)-Methyl 3-(1H-indol-3-yl)-2-[4-(pyridin-3-yl) benzamido]propanoate | 24 | openmedicinalchemistryjournal.com |

| Various Carboxylic Acids | From Indole-2-carboxazide | Curtius Rearrangement | PhMe, reflux, 2 h | N-(indol-2-yl)amides | Moderate to Excellent | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 2 1h Indol 2 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of 2-(1H-indol-2-yl)benzoic acid and its analogs. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton, carbon, and nitrogen resonances within the molecule. rsc.org

1H NMR, 13C NMR, and 15N NMR Applications in Structural Assignment

The characterization of this compound derivatives is fundamentally achieved through ¹H, ¹³C, and ¹⁵N NMR spectroscopy. rsc.org The analysis of chemical shifts, multiplicities, and integration values in ¹H NMR spectra provides initial insights into the proton environments. For instance, in derivatives like 2-(indol-2-carboxamido)benzoic acids, the proton signals can be unequivocally assigned. rsc.org

¹³C NMR spectroscopy complements the proton data by revealing the carbon framework of the molecule. In the case of benzoic acid, for example, five distinct chemical shifts are observed, corresponding to the seven carbon atoms in different chemical environments. docbrown.info For the indole (B1671886) ring in 2-(indol-2-carboxamido)benzoic acids, the shielding order in the ¹³C NMR spectra has been determined as C7′ > C3′ > C5′ > C4′ > C6′ > C2′ ≈ C3a′ > C7a′. rsc.org

¹⁵N NMR spectroscopy, often performed using heteronuclear techniques like ¹H-¹⁵N HMBC, is a practical tool for determining the chemical shifts of nitrogen atoms, even at natural abundance levels. rsc.org This is particularly valuable for characterizing the indole and any amide functionalities present in the derivatives. rsc.org The combination of these 1D NMR techniques provides a robust foundation for the complete structural assignment of these complex molecules. rsc.orgmdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for a this compound Derivative

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3' | 7.16 (dd, J = 2.0, 0.8 Hz) | 107.03 |

| H-4 | 7.65 (dd, J = 8.5, 1.5 Hz) | 120.08 |

| H-5 | 7.75 (d, J = 8.5 Hz) | 121.94 |

| H-7 | 8.11 (s) | 114.51 |

| COOH | 13.14 (s) | 166.79 |

| NH | 12.17 (s) | - |

| C-2' | - | 131.61 |

| C-3a' | - | 125.07 |

| C-7a' | - | 130.19 |

| C=O (amide) | - | 162.39 |

Data derived from a representative 2-(indol-2-carboxamido)benzoic acid derivative. beilstein-archives.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the complexities of overlapping signals in 1D NMR spectra and to establish connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable. emerypharma.com Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. rsc.org

The ¹H-¹H COSY experiment is crucial for identifying spin-coupled protons, typically those on adjacent carbon atoms. This allows for the tracing of proton networks within the indole and benzoic acid moieties. rsc.orgnih.gov

The ¹H-¹³C HSQC experiment correlates proton signals with their directly attached carbon atoms, providing a direct link between the ¹H and ¹³C assignments. science.govhmdb.ca This is a powerful tool for assigning the carbon resonances based on the already established proton assignments. emerypharma.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound and its derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The infrared spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to specific bond vibrations.

Key expected vibrational modes include:

O-H stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info

N-H stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ corresponds to the N-H bond of the indole ring.

C=O stretch: A strong, sharp absorption band typically appears in the range of 1720-1680 cm⁻¹ for the carboxylic acid carbonyl group. If an amide linkage is present, a separate C=O stretch will be observed around 1680-1630 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations from both the indole and benzoic acid moieties are expected in the 1600-1450 cm⁻¹ region. nih.gov

C-N stretch: Vibrations associated with the C-N bonds of the indole ring will appear in the fingerprint region.

The precise positions of these bands provide diagnostic information for confirming the presence of these functional groups within the molecular structure. nih.govscience.gov

Table 2: Characteristic FT-IR Absorption Bands for a this compound Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Indole | N-H stretch | ~3400 |

| Carboxylic Acid | C=O stretch | ~1696 |

| Aromatic Rings | C=C stretch | ~1609 |

Data derived from general knowledge of IR spectroscopy and related compounds. nih.govdocbrown.info

Raman Spectroscopy (including UV Resonance Raman Spectroscopy for Supramolecular Interactions)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The technique is especially powerful when enhanced by resonance effects.

UV Resonance Raman (UVRR) spectroscopy has emerged as a particularly insightful technique for studying these molecules. By using an excitation wavelength that matches an electronic transition of the chromophore (in this case, the indole or benzoic acid moiety), a significant enhancement of the Raman signal is achieved. nicoletcz.cz This increased sensitivity allows for the study of low-concentration samples and provides detailed information about the structure and dynamics of the molecule. azom.com

UVRR is especially useful for probing supramolecular interactions. nih.gov For instance, changes in the Raman spectrum of a guanidiniocarbonyl indole (GCI) receptor upon binding to a carboxylate like benzoic acid can be monitored. d-nb.infobeilstein-journals.org Shifts in the vibrational frequencies and changes in band intensities can be correlated with specific binding events and the nature of the non-covalent interactions involved. nih.gov Excitation at specific wavelengths, such as 244 nm, can selectively enhance the Raman signals of the indole chromophore while avoiding interference from autofluorescence, which is a common issue with aromatic compounds. nih.govd-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the aromatic indole and benzoic acid systems. acs.org

For benzoic acid in aqueous solution, the spectrum typically shows two main absorption bands. rsc.org The more intense B-band (or E2-band) appears around 230 nm, while a weaker, broader C-band (or B-band) is observed around 270-280 nm. rsc.org The exact position and intensity of these bands are sensitive to the solvent environment and the pH of the solution, which affects the protonation state of the carboxylic acid. rsc.org The neutral, protonated form of benzoic acid generally shows a higher absorbance and a slight red shift compared to the deprotonated benzoate (B1203000) anion. rsc.org

The indole moiety also contributes significantly to the UV absorption, typically with maxima around 270-290 nm. In the combined this compound system, the absorption spectrum will be a composite of these two chromophores. Photophysical studies, which investigate the fate of the molecule after absorbing light (e.g., fluorescence, photodecomposition), can provide further insights into the electronic structure and excited-state properties. umaine.eduresearchgate.net For example, the presence of different substituents on the indole or benzoic acid rings can modulate the absorption and emission properties of the molecule. acs.org

Table 3: UV-Vis Absorption Maxima for Benzoic Acid Species in Aqueous Solution

| Species | B-band λmax (nm) | C-band λmax (nm) |

| Neutral Benzoic Acid (pH 2.5) | ~230 | ~274 |

| Benzoate Anion (pH 8.0) | ~225 | ~269 |

Data obtained from experimental measurements of benzoic acid in water. rsc.org

Absorption and Emission Characteristics

The photophysical properties of this compound and its derivatives are defined by their electronic absorption and emission spectra. These spectra are influenced by the molecular structure and the solvent environment.

Generally, indole derivatives exhibit absorption maxima in the ultraviolet (UV) region. For instance, a new chromophore, 2-(4-nitrophenyl)-1H-indole (NPI), was synthesized as a potential photolabile protecting group. researchgate.net Caged benzoic acids featuring this NPI chromophore were developed as model compounds. researchgate.net The photolysis of these caged benzoic acids releases benzoic acid in moderate yields. researchgate.net

The absorption and emission spectra of these compounds can be affected by the polarity of the solvent. A study on various dyes showed that their absorption and emission spectral characteristics were analyzed in solvents with different polarities. researchgate.net The emission spectra often show a bathochromic (red) shift as the solvent polarity increases, which is indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.net

The following table summarizes the absorption and emission data for some related compounds:

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Depsipeptide P2 | Dichloromethane | 282 | - |

| Depsipeptide P3 | Dichloromethane | 236 | - |

| Depsipeptide P4 | Dichloromethane | 230 | - |

| Depsipeptide P5 | Dichloromethane | 296 | - |

| TPA-2TH | Tetrahydrofuran | ~431 | 522 |

pH-Dependent Spectroscopic Behavior

The spectroscopic properties of this compound can be significantly influenced by the pH of the solution. This is due to the presence of both an acidic carboxylic acid group and a weakly acidic N-H group on the indole ring.

In aqueous solutions, the absorption spectra of benzoic acid and its derivatives show contributions from both the non-dissociated acid and the deprotonated anionic species, depending on the pH. rsc.org The deprotonation of the carboxylic acid group to form the carboxylate anion typically leads to changes in the electronic absorption spectrum. rsc.org The effect of water on the spectra is much more pronounced for the deprotonated species than for the non-dissociated acid. rsc.org

The following table illustrates the pH-dependent spectral changes for benzoic acid:

| Species | Condition | Key Spectral Features |

| Benzoic Acid (Neutral) | Acidic pH | B-band is not sensitive to solvent effects. |

| Benzoate Anion | Basic pH (e.g., pH 8.0) | The effect of water on the C-band is significant, causing a blue-shift of up to ~0.2 eV. rsc.org |

Quantum Yield and Radiative Lifetimes

The fluorescence quantum yield (Φ) and radiative lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the radiative lifetime is the intrinsic timescale of the fluorescence decay.

For some derivatives, the quantum yield can be significant. For example, in a study of pyrrole-fused dibenzoxazepine (B10770217) derivatives, one compound exhibited a quantum yield of 48.35%. researchgate.net The radiative lifetime of fluorescent molecules is a key parameter for their application in high-speed light-emitting devices. berkeley.edu Materials with short radiative lifetimes are desirable for such applications. berkeley.edu

The quantum yield and lifetime are influenced by both radiative and non-radiative decay processes. A solvatochromic effect, where the emission wavelength shifts with solvent polarity, can be observed, indicating an efficient charge-separated state resulting from intramolecular charge transfer (ICT). researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

The molecular ion peak (M+) in the mass spectrum provides the molecular mass of the compound. savemyexams.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the molecule. For example, the HRMS of 8-(1H-indol-2-yl)-5-phenyl- researchgate.netcrystallography.netnih.govtriazolo[3,4-b] researchgate.netcrystallography.netmdpi.comthiadiazole showed a calculated mass of 317.0715 for C17H11N5S (M+), with a found value of 317.0726. mdpi.com

The fragmentation pattern provides valuable structural information. For benzoic acid, a characteristic fragmentation involves the loss of the carboxyl group. docbrown.info The fragmentation of derivatives can be more complex, but often reveals key structural motifs. In some cases, specific fragmentation pathways can be used to differentiate between ortho, meta, and para isomers. nist.gov For instance, the interaction of vicinal groups in ortho isomers can lead to unique rearrangement processes. nist.gov

The following table summarizes the mass spectrometry data for a derivative of this compound:

| Compound | Ionization Method | Calculated m/z | Found m/z | Key Fragments |

| 4-((4,5-dimethyl-2-nitrophenyl)amino)benzoic acid benzyl (B1604629) ester | EI-MS | 376 | 376 | Not specified |

| (S)-2-amino-Nα-(4-(7',8'-dimethylisoalloxazin-10'-yl)phenylcarbonyl)-3-(1H-indol-3-yl)propanoic acid methyl ester | ESI-MS | [M + H]+: 563.20 | 563.20 | [M + Na]+: 585.19 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise molecular structure of crystalline compounds. uhu-ciqso.es This method has been used to confirm the structures of various indole and benzoic acid derivatives. mdpi.comresearchgate.net

For a derivative, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, SCXRD analysis confirmed its structure, revealing that N-H···O hydrogen bonding stabilizes the molecular configuration. nih.gov In another example, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netcrystallography.netnih.govtriazolo[3,4-b] researchgate.netcrystallography.netmdpi.comthiadiazole was determined by SCXRD, confirming the connectivity of the fused heterocyclic system. mdpi.com

The following table presents crystallographic data for a related compound:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Luminescent N-arylphthalimidino derivative | C15H11NO3 | Triclinic | P -1 | 6.4222 | 10.2231 | 10.3311 | 64.642 | 74.415 | 76.328 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid material.

In the crystal structure of benzoic acid, molecules form centrosymmetric dimers through a pair of hydrogen bonds between their carboxyl groups. For derivatives of this compound, a combination of interactions is typically observed. These can include:

Hydrogen bonding: N-H···O and C-H···O hydrogen bonds are common and play a significant role in stabilizing the crystal structure. nih.govresearchgate.net

π-π stacking: Interactions between the aromatic rings of the indole and benzoic acid moieties contribute to the stability of the crystal packing. nih.govacs.org

Hirshfeld surface analysis is a useful tool for visualizing and quantifying these intermolecular contacts. For one derivative, this analysis showed that H···H, O···H, C···C, and C···H contacts were the most significant contributors to the crystal packing. nih.gov

The following table summarizes the key intermolecular interactions found in the crystal structures of related compounds:

| Compound | Key Intermolecular Interactions |

| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | N-H···O hydrogen bonding, π-π stacking. nih.gov |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- researchgate.netcrystallography.netnih.govtriazolo[3,4-b] researchgate.netcrystallography.netmdpi.comthiadiazole | N···H, S···H, C···C, and S···C non-covalent interactions. mdpi.com |

| Benzoic Acid | O-H···O hydrogen bonds forming centrosymmetric dimers. |

Computational Chemistry and Theoretical Investigations of 2 1h Indol 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a preferred tool for balancing computational cost and accuracy in the study of medium-sized organic molecules. A typical investigation of 2-(1H-indol-2-yl)benzoic acid would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results.

Geometry Optimization and Energetic Landscapes

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the indole (B1671886) and benzoic acid rings. A key aspect would be to identify the most stable conformer, particularly concerning the rotational orientation of the two rings relative to each other and the orientation of the carboxylic acid group.

Further analysis of the energetic landscape could identify other stable conformers (local minima) and the transition states that connect them, providing insight into the molecule's flexibility.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system.

LUMO: Represents the ability to accept an electron. The LUMO would likely be distributed across the benzoic acid moiety, particularly the carboxylic acid group and the phenyl ring.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

Visualizations would show the spatial distribution of these orbitals, highlighting the regions of the molecule most likely to be involved in electron transfer processes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this molecule, strong negative potentials would be expected around the oxygen atoms of the carboxylic acid group.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid and the N-H proton of the indole ring would exhibit strong positive potentials.

Neutral Regions (Green): Indicate areas of nonpolar character.

The MEP map provides a clear, intuitive guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within the molecule. This method provides detailed insights into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would quantify the stabilizing interactions, such as the delocalization of lone pair electrons from the indole nitrogen and the carboxylic oxygen atoms into adjacent anti-bonding orbitals.

Global Reactivity Parameters (GRPs)

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters provide a quantitative scale for comparing the reactivity of different molecules.

Table 1: Representative Global Reactivity Parameters (Illustrative) This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Parameter | Formula | Expected Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Indicates the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A higher value suggests greater stability. |

| Chemical Softness (S) | 1 / (2η) | A higher value suggests greater reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Quantifies the propensity to act as an electrophile. |

Theoretical Spectroscopic Characterization (Vibrational Frequencies, Electronic Transitions)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra. This involves calculating the vibrational modes of the molecule. For this compound, this would identify characteristic frequencies for key functional groups, such as the O-H and C=O stretching of the carboxylic acid, and the N-H stretching of the indole ring.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This calculation provides information on the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the nature of the electronic transitions (e.g., π → π* transitions) between molecular orbitals.

Solvent Effects on Electronic and Spectroscopic Properties

Computational studies utilizing Density Functional Theory (DFT) are instrumental in understanding how solvents influence the electronic structure and spectroscopic characteristics of molecules like this compound. The polarity of the solvent medium can significantly alter the distribution of electron density, which in turn affects the molecule's reactivity and its absorption of light.

Theoretical investigations on the related compound, indole-2-carboxylic acid, using the IEFPCM model with the B3LYP/6-311++G(d,p) basis set, have demonstrated the impact of different solvents on its electronic properties. researchgate.net The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability.

In a vacuum (gas phase), the calculated energy gap for a similar indole carboxylic acid structure is at its highest. researchgate.net When polar solvents such as Dimethyl Sulfoxide (DMSO), methanol (B129727), and water are introduced into the calculations, the energy gap typically decreases. researchgate.net This reduction in the energy gap signifies increased polarizability and a higher degree of charge transfer within the molecule, making it more reactive in a solution. researchgate.net The solvent stabilizes the excited state more than the ground state, leading to a red shift (a shift to longer wavelengths) in the UV-Visible absorption spectrum. nih.gov

Table 1: Illustrative Solvent Effects on Frontier Molecular Orbital Energies and Energy Gap (Note: Data is representative of trends observed for similar indole-based carboxylic acids as detailed in computational studies)

| Solvent | Dielectric Constant (ε) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_gap) (eV) |

| Gas Phase | 1.00 | -6.5 | -1.5 | 5.0 |

| Methanol | 32.7 | -6.7 | -1.8 | 4.9 |

| DMSO | 46.7 | -6.8 | -1.9 | 4.9 |

| Water | 78.4 | -6.8 | -2.0 | 4.8 |

This table is generated for illustrative purposes based on documented trends for similar compounds. researchgate.net

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations provide a powerful lens for examining the dynamic behavior and conformational landscape of this compound over time. These simulations model the atomic movements within the molecule, offering insights into its stability, flexibility, and interactions with its environment, such as a solvent or a biological receptor. nih.gov

An MD simulation typically begins with an optimized molecular structure and proceeds by solving Newton's equations of motion for each atom in the system over a set period, often on the scale of nanoseconds. nih.govmdpi.com Key parameters analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSF quantifies the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those specific regions of the molecule. For this compound, one would expect higher fluctuations in the rotatable bond connecting the indole and benzoic acid rings, allowing for different conformations.

Studies on related indole derivatives and benzoic acid have shown that these molecules can exhibit significant conformational flexibility. mdpi.comrsc.org For this compound, the dihedral angle between the planes of the indole ring and the benzoic acid moiety is a critical conformational parameter. MD simulations can explore the potential energy surface associated with the rotation around the C-C single bond connecting these two rings, identifying low-energy, stable conformations. These simulations are crucial for understanding how the molecule might adapt its shape to fit into an enzyme's active site. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule that encapsulates its interactions with neighboring molecules. mdpi.com

The Hirshfeld surface is mapped with properties like d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. Red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum of the interacting atoms. mdpi.com

While a specific Hirshfeld analysis for this compound is not available, a study on the closely related compound 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid provides relevant insights. nih.govnih.gov In this analogue, the crystal packing is dominated by specific interactions.

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid

| Interatomic Contact | Percentage Contribution (%) |

| H···H | 54.6 |

| C···H / H···C | 29.6 |

| O···H / H···O | 10.1 |

Source: Data from the crystallographic study of 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid. nih.govnih.gov

The analysis of this related structure shows that the majority of interactions are weak H···H contacts, which is common for organic molecules. nih.govnih.gov The significant contributions from C···H and O···H contacts highlight the importance of carbon-hydrogen and oxygen-hydrogen interactions in stabilizing the crystal structure. nih.govnih.gov The prominent red spots on its d_norm surface correspond to the strong O-H···O hydrogen bonds forming carboxylic acid dimers. nih.govnih.gov A similar analysis of this compound would likely reveal the dominance of O-H···O hydrogen bonding between the carboxylic acid groups and potential N-H···O interactions involving the indole nitrogen.

Computational Studies of Reaction Mechanisms (e.g., Antioxidant Pathways)

Computational chemistry, particularly DFT, is a powerful tool for elucidating the potential reaction mechanisms by which a compound like this compound may act as an antioxidant. Antioxidants neutralize harmful free radicals, and there are several primary mechanisms through which this can occur. mdpi.com

Computational models can predict the viability of these pathways by calculating key thermodynamic descriptors: mdpi.com

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with homolytic cleavage of an X-H bond (e.g., O-H or N-H). A lower BDE indicates an easier donation of a hydrogen atom.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the molecule.

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the radical anion.

Electron Transfer Enthalpy (ETE): The energy required for the electron transfer from the deprotonated anion.

Three primary antioxidant mechanisms are commonly investigated computationally: mdpi.com

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the free radical. This pathway is favored if the BDE of the antioxidant's O-H or N-H bond is low. acs.org

AH + R• → A• + RH

Sequential Electron Transfer Proton Transfer (SETPT): The antioxidant first donates an electron to the radical, forming a radical cation, which then transfers a proton. This pathway is dependent on the Ionization Potential (IP). mdpi.com

AH → AH•+ + e- AH•+ → A• + H+

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron. This mechanism is often favored in polar solvents and depends on the PA and ETE values. mdpi.com

AH → A- + H+ A- + R• → A• + R-

Studies on indole-2-carboxylic acid reveal its potential as an antioxidant, and DFT calculations help determine the most probable mechanism. researchgate.net For this compound, both the carboxylic acid O-H group and the indole N-H group are potential sites for radical scavenging. Calculations of the BDE for both sites would determine which is the more likely H-atom donor in a HAT mechanism. The solvent environment plays a critical role; polar solvents can facilitate the SPLET mechanism by stabilizing the anion formed in the first step. researchgate.netacs.org

Structure Activity Relationship Sar and Mechanistic Exploration of 2 1h Indol 2 Yl Benzoic Acid Derivatives

Design Principles for Derivatives Based on SAR Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds. For derivatives of 2-(1H-indol-2-yl)benzoic acid, these studies have explored modifications at several key positions to enhance biological activity.

Systematic structural modifications often focus on the indole (B1671886) ring, the benzoic acid moiety, and the linker connecting them. For instance, in a series of 2-acrylamidobenzoic acid analogs, the molecule was conceptually divided into a phenyl part and a benzoic acid part, connected by a 2-methyl-acrylamide linker. nih.gov Modifications to both sections were systematically carried out to determine their impact on inhibitory activity. nih.gov The replacement of a phenyl group with naphthyl moieties, for example, significantly improved inhibitory potency against dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov Further optimization showed that small hydrophobic groups like methyl, chloro, or bromo at the 2-position of the acrylamide (B121943) were preferred, and adding a fluorine atom to the 5-position of the benzoic acid also enhanced potency. nih.gov

In other studies involving bis-indole derivatives, SAR exploration has included:

Substituent Modifications : The benzoic acid substituent has been moved to different positions, such as the 3-position. nih.govacs.org

Side Chain Variations : In the context of indomethacin (B1671933) analogues, which feature an indole core, modifications have included substitutions on the p-chlorobenzoyl group, replacement of the 5′-methoxy group, and alterations to the acetic acid side chain. nih.govacs.org

These studies highlight a common design principle: the potency and selectivity of indole-based compounds can be finely tuned by strategic modifications to their peripheral groups and core structure, influencing properties like hydrophobicity, electronic distribution, and the ability to form specific interactions with a target protein.

Exploration of Molecular Interactions with Biological Targets

To understand how these derivatives function at a molecular level, computational studies are frequently employed. Molecular docking, in particular, provides insights into the binding modes and interactions of these compounds with their protein targets.

Derivatives of this compound and related structures have been investigated in silico against a variety of important biological targets.

SARS-CoV-2 Mpro : The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key enzyme in the viral life cycle, making it a major target for antiviral drug development. nih.govmdpi.com Several in silico studies have explored the potential of benzoic acid and indole derivatives as inhibitors of this enzyme, predicting their binding affinities and interaction patterns within the active site. nih.govmdpi.comchapman.edu

DNA Gyrase : This bacterial enzyme is a well-established target for antibiotics. nih.govmdpi.com Docking studies have been used to predict the binding modes of indole derivatives within the active site of S. aureus DNA gyrase, helping to explain their antibacterial activity. doi.org Some analyses have shown that compounds can bind to the active site residues of E. coli DNA gyrase with significant binding energy. mdpi.com

Dihydroorotase : As an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, dihydroorotase is a target for antibacterial and anticancer agents. nih.govmdpi.com Molecular docking has been used to explore the binding mode of inhibitors, showing how they occupy the binding site. nih.govmdpi.com

Tyrosyl-tRNA Synthetase : This enzyme is crucial for protein synthesis, and its inhibition can lead to antibacterial effects. In silico analysis of indole-related compounds has shown their potential to target tyrosyl-tRNA synthetase from Staphylococcus aureus. nih.govmdpi.com

Long RSH Proteins : Long RSH (RelA/SpoT homolog) proteins are alarmone synthetases that are critical for bacterial survival under stress, such as during antibiotic treatment. smolecule.comnih.gov Molecular docking studies have assessed the ability of substituted indoles to bind to these enzymes, such as RelMtb from Mycobacterium tuberculosis and RelSeq from Streptococcus equisimilis, suggesting a mechanism for their antibacterial properties. nih.govresearchgate.net

The following table summarizes representative docking scores for this compound and a derivative against two protein data bank (PDB) entries, 3JUS and 3UPI.

| Compound | Target Protein | Best Ligand Pose Energy (kcal/mol) |

|---|---|---|

| This compound | 3JUS | -10.8163 |

| 5-chloro-2-(1H-indol-2-yl)benzoic acid | 3JUS | -11.1354 |

| This compound | 3UPI | -9.1785 |

| 5-chloro-2-(1H-indol-2-yl)benzoic acid | 3UPI | -9.5472 |

Data sourced from Asian Journal of Chemistry. asianpubs.org

Successful binding of a ligand to a protein target is governed by a network of specific molecular interactions. For this compound derivatives, these interactions often involve the characteristic functional groups of the scaffold.

The carboxyl group of the benzoic acid moiety is frequently involved in crucial electrostatic interactions. For example, in the binding of an inhibitor to dihydroorotase, the carboxyl group was found to form hydrogen bonds with the amino acid residues Gln47 and Arg136 at the polar end of the binding site. nih.gov Similarly, docking studies with long RSH proteins revealed that indole derivatives can form salt bridges and hydrogen bonds with key residues in the active site. researchgate.net

In addition to hydrogen bonding, other non-covalent interactions play a significant role:

π-π Stacking : The aromatic indole ring is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. mdpi.comresearchgate.net

π-Cation Interactions : These can occur between the electron-rich indole ring and positively charged residues like lysine (B10760008) or arginine. researchgate.net

The combination of these interactions dictates the orientation and stability of the ligand within the binding site, ultimately determining its inhibitory potential.

Computational Molecular Docking Studies with Protein Targets (e.g., SARS-CoV-2 Mpro, DNA gyrase, Dihydroorotase, tyrosyl-tRNA synthetase, long RSH proteins)

Enzymatic Inhibition Studies (Non-Clinical)

While computational studies provide valuable hypotheses, non-clinical enzymatic assays are essential for confirming the inhibitory activity of these compounds and quantifying their potency.

Aldo-keto reductase 1C3 (AKR1C3) is a significant therapeutic target, particularly in castrate-resistant prostate cancer, due to its role in synthesizing potent androgens. nih.govresearchgate.net Several classes of compounds, including those based on an indole scaffold, have been identified as AKR1C3 inhibitors. acs.orgresearchgate.net

Indomethacin, an indole-acetic acid derivative, is a known potent and selective inhibitor of AKR1C3, with a reported IC₅₀ value of 100 nM. nih.govacs.org This has inspired the development of analogues with reduced activity against other enzymes like cyclooxygenases but retained potency for AKR1C3. nih.govacs.org

More directly related to the parent compound, a series of indole derivatives containing a benzoic acid group were synthesized and evaluated as potential AKR1C3 inhibitors. researchgate.net Among these, two compounds demonstrated potent inhibitory effects in enzymatic assays. researchgate.net

The table below shows the inhibitory concentrations for selected indole-benzoic acid derivatives against AKR1C3.

| Compound | Structure | AKR1C3 IC₅₀ (µM) |

|---|---|---|

| Compound 3e | 4-((3-((3,4,5-trimethoxyphenyl)thio)-1H-indol-1-yl)methyl)benzoic acid | 0.26 |

| Compound 3q | N-hydroxy-4-((3-((3,4,5-trimethoxyphenyl)thio)-1H-indol-1-yl)methyl)benzamide | 2.39 |

Data sourced from ResearchGate. researchgate.net

The versatile indole-benzoic acid scaffold has been explored for the inhibition of various other enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : These enzymes are key targets in cancer immunotherapy. sci-hub.se A study on indole-2-carboxylic acid derivatives identified several compounds as potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar range. sci-hub.se Compound 9o-1 was the most potent, with an IC₅₀ of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se

m6A RNA methyltransferase (METTL3-14) : This enzyme complex is implicated in the progression of cancers like acute myeloid leukemia. An optimized indole derivative, compound 43n, was found to be a potent allosteric inhibitor of the METTL3-14 complex with an IC₅₀ value of 2.81 μM. nih.gov

Dihydroorotate Dehydrogenase (DHODH) : As mentioned earlier, derivatives have been developed as potent DHODH inhibitors for potential use in autoimmune diseases. Optimized compounds in one study exhibited IC₅₀ values in the nanomolar range (e.g., 32-44 nM). nih.gov

Bacterial Enzymes : Indole derivatives have shown inhibitory activity against bacterial targets. For example, certain spiropyranindol-2-one derivatives showed inhibitory activity against S. aureus DNA gyrase with IC₅₀ values ranging from 18.07 to 27.03 μM, which was stronger than the reference drug ciprofloxacin (B1669076) in that study. doi.org

These findings underscore the broad applicability of the this compound scaffold and its derivatives in targeting a diverse array of enzymes relevant to various diseases.

Mechanistic Insights from In Vitro Biochemical Assays (Non-Clinical)

Inhibition of Cellular Processes (e.g., migration and invasion in cancer cell lines, biofilm formation)

Derivatives of the indole and benzoic acid scaffolds have demonstrated significant inhibitory effects on key cellular processes such as cell migration, invasion, and microbial biofilm formation. These activities are crucial for developing novel therapeutic agents against cancer metastasis and drug-resistant infections.

In the context of cancer, the metastatic spread of tumor cells is a major cause of mortality. This process involves the migration and invasion of cancer cells from the primary tumor to distant organs. Studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that certain compounds can potently inhibit the migration and invasion of A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. mdpi.com For instance, after a 48-hour treatment with a specific derivative at a concentration of 1.25 μM, migration was reduced to 34.77% in A549 cells and 61.57% in MDA-MB-231 cells. mdpi.com Similarly, certain 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety have been identified as inhibitors of cancer cell migration in melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. mdpi.com One derivative, in particular, was noted for being a relatively selective inhibitor of migration across all tested cancer cell lines, marking it as a candidate for further investigation as an antimetastatic agent. mdpi.com

In the realm of microbiology, biofilm formation is a critical mechanism by which bacteria resist antimicrobial agents, leading to persistent and chronic infections. bohrium.com Indole derivatives are recognized as potential candidates for combating antibiotic-resistant strains by inhibiting bacterial growth and biofilm formation. smolecule.com Research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed excellent antibiofilm activity. bohrium.com Specific compounds from this series not only inhibited the formation of biofilms by Staphylococcus aureus but were also effective in killing cells within mature biofilms. bohrium.com Further studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues also reported their role in inhibiting biofilm formation in S. aureus. nih.govresearchgate.net Isatin-aminobenzoic acid hybrids have also been investigated, showing a significant reduction in biofilm formation of S. aureus and methicillin-resistant S. aureus (MRSA), with the mechanism potentially linked to the inhibition of a histidine kinase-mediated pathway. nih.gov

Table 1: Inhibition of Cellular Migration by Indole-Related Derivatives

| Cell Line | Compound Type | Effect | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 1,3,4-Thiadiazole derivative | 34.77% migration remaining at 1.25 µM after 48h | mdpi.com |

| MDA-MB-231 (Breast Cancer) | 1,3,4-Thiadiazole derivative | 61.57% migration remaining at 1.25 µM after 48h | mdpi.com |

| IGR39 (Melanoma) | 1,2,4-Triazole-3-thiol derivative | Reduced cell migration | mdpi.com |

Table 2: Inhibition of Biofilm Formation by Indole Derivatives

| Bacterial Strain | Compound Series | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Inhibition of biofilm formation and killing of cells in mature biofilms | bohrium.com |

| S. aureus & MRSA | Isatin-aminobenzoic acid hybrids | Significant reduction in biofilm formation | nih.gov |

Modulation of Signaling Pathways (e.g., PKCα and NF-κB expression)

The biological activities of this compound derivatives and related structures are often rooted in their ability to modulate critical intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, cell proliferation, and survival. Its aberrant activation is implicated in various diseases, including cancer and chronic inflammatory conditions.

Substituted indoles have been specifically designed as inhibitors of IκB-kinase (IKK), a crucial enzyme complex that activates the NF-κB pathway. google.com By inhibiting IKK, these compounds can prevent the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm and blocking its pro-inflammatory and pro-survival signaling. google.com The development of such inhibitors highlights the potential of the indole scaffold in creating drugs for diseases where NF-κB activity is elevated. google.com

Furthermore, certain pyrrolidine-based cPLA₂α inhibitors have been shown to reduce COX-2 mRNA expression, likely by inhibiting NF-κB. nih.gov This connection is significant as COX-2 is a key enzyme in the production of prostaglandins, which are inflammatory mediators. The activation of protease-activated receptors (PAR-1 and PAR-2) can increase NF-κB transcription, leading to sustained expression of COX-2. nih.gov Therefore, indole derivatives that modulate NF-κB could have downstream effects on inflammatory pathways.

The PI3K/Akt/mTOR pathway is another critical signaling cascade that governs cell growth, proliferation, and survival. Inhibition of this pathway is a major strategy in cancer therapy. Studies on certain 1,3,4-thiadiazole derivatives that inhibit cancer cell migration and invasion have suggested that their mechanism of action involves the induction of cytotoxic autophagy through the inhibition of the PI3K/Akt/mTOR pathway. mdpi.com

Studies on Antiproliferative Activities in Cancer Cell Lines (Non-Clinical)

A significant body of research has focused on the antiproliferative properties of indole-based compounds against various human cancer cell lines. These studies reveal that the indole nucleus is a privileged scaffold for the development of cytotoxic agents. mdpi.comnih.gov

Derivatives of indole-aryl amides have been tested against a panel of cancer cell lines including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). mdpi.comnih.gov One particular compound demonstrated noteworthy selectivity, inducing toxicity in HT29 colon cancer cells without affecting healthy human intestinal cells. mdpi.comnih.gov Further investigation showed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in the HT29 cells. nih.gov Another indole-aryl amide derivative was active against MCF7 and PC3 cells with IC₅₀ values of 0.81 µM and 2.13 µM, respectively, though it also showed potency against normal intestinal cells. mdpi.com

A newly synthesized indole Schiff base derivative, 2-((E)-((E)-2-(5-chloro-3,3-dimethylindolin-2-ylidene)-3-oxopropylidene) amino) benzoic acid, exhibited potent cytotoxic activity against the MCF7 breast cancer cell line. uomustansiriyah.edu.iq It showed a high inhibition rate of 64% at a concentration of 60 µg/ml after 48 hours, while displaying a much lower inhibition rate on normal REF cells. uomustansiriyah.edu.iq